4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. It includes a benzamide group, a benzothiazole group, and a sulfamoyl group . The exact molecular formula is C24H30N4O6S3, and it has an average mass of 566.713 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a molar refractivity of 115.8±0.4 cm3, and a polar surface area of 114 Å2 . It also has several freely rotating bonds, which could affect its behavior in solution .Scientific Research Applications
Carbonic Anhydrase Inhibition
A prominent area of application for compounds structurally related to 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves the inhibition of human carbonic anhydrase isoforms. These enzymes are involved in many physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. Inhibitors of carbonic anhydrases have therapeutic potential in treating glaucoma, epilepsy, obesity, and even cancer due to the role of certain isoforms in tumor growth and metastasis.
- Microwave-Assisted Synthesis for Inhibition Effects : A study focused on the synthesis of acridine-acetazolamide conjugates, including compounds with structural similarities to this compound, demonstrated their inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These conjugates showed low micromolar and nanomolar inhibition ranges, suggesting their potential as effective carbonic anhydrase inhibitors (Ulus et al., 2016).
Anticancer Activity
Another significant area of research application for these compounds is in anticancer therapy. The ability to inhibit carbonic anhydrase isoforms, particularly those overexpressed in cancer cells, can disrupt the pH regulation in tumors, inhibiting their growth and spread.
- Potent Antitumor Agents : Benzothiazole derivatives, structurally related to the target compound, have been synthesized and evaluated for their antitumor properties. These compounds, including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, showed excellent in vivo inhibitory effects on tumor growth, highlighting their potential as potent antitumor agents (Yoshida et al., 2005).
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S3/c1-25(15-5-3-2-4-6-15)33(29,30)16-9-7-14(8-10-16)20(26)24-21-23-18-12-11-17(32(22,27)28)13-19(18)31-21/h7-13,15H,2-6H2,1H3,(H2,22,27,28)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFRKORBQVVBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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